Raltitrexed

描述

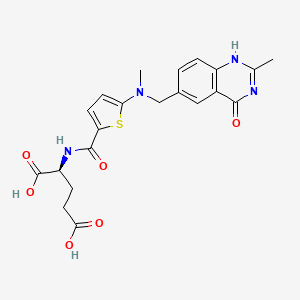

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[[5-[methyl-[(2-methyl-4-oxo-3H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O6S/c1-11-22-14-4-3-12(9-13(14)19(28)23-11)10-25(2)17-7-6-16(32-17)20(29)24-15(21(30)31)5-8-18(26)27/h3-4,6-7,9,15H,5,8,10H2,1-2H3,(H,24,29)(H,26,27)(H,30,31)(H,22,23,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTVGDXNLFLDRM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C=C(C=C2)CN(C)C3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046482 | |

| Record name | Raltitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Raltitrexed | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble, 1.81e-02 g/L | |

| Record name | Raltitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltitrexed | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112887-68-0 | |

| Record name | Raltitrexed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112887-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raltitrexed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112887680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raltitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltitrexed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[5-[[(1,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]methylamino]-2-thienyl]carbonyl]-L-Glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTITREXED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCB9EGG971 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raltitrexed | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180-184 °C, 180 - 184 °C | |

| Record name | Raltitrexed | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltitrexed | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Development of Raltitrexed

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Raltitrexed (Tomudex®, ZD1694), a quinazoline-based folate analogue that acts as a specific inhibitor of thymidylate synthase. The document details its rational design, preclinical evaluation, pharmacokinetic profile, and extensive clinical trial history, particularly in the context of advanced colorectal cancer.

Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor

For many years, 5-fluorouracil (5-FU) was the primary antimetabolite used in the treatment of advanced colorectal cancer. However, its complex mechanism of action, requirement for biochemical modulation, and challenging toxicity profile spurred the search for more specific and better-tolerated agents. This led to the rational design of a new class of cytotoxic agents targeting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. This compound was developed as a direct and specific inhibitor of TS, aiming for improved efficacy, a more convenient dosing schedule, and a better safety profile compared to 5-FU.[1]

Discovery and Medicinal Chemistry

This compound emerged from a focused drug discovery program aimed at developing potent and specific inhibitors of thymidylate synthase. The development process involved optimizing the structure of earlier quinazoline-based antifolates to enhance their therapeutic index.

From Precursors to this compound: A Journey in Structure-Activity Relationships (SAR)

The journey to this compound began with earlier folate analogues. The precursor drug, CB3717, was a potent TS inhibitor but was associated with dose-limiting nephrotoxicity.[2] Medicinal chemists systematically modified the structure of these early compounds to improve their pharmacological properties. Key modifications included the replacement of a benzene ring with a thiophene ring and the substitution of an N-10 propargyl group with a methyl group. These changes significantly increased the compound's solubility and potency while reducing its nephrotoxicity.[3] This optimization process led to the identification of ZD1694, later named this compound, as a clinical candidate.

Synthesis of this compound

The synthesis of this compound has been reported through various routes. One common approach involves the alkylation of a key intermediate with 6-bromomethyl-2-methyl-4-quinazolinone, followed by basic hydrolysis to yield the final product. Another reported synthesis starts from 5-nitrothiophene-2-carboxylic acid, involving a sequence of reduction, alkylation, and saponification.[4]

Mechanism of Action

This compound's cytotoxic effect is a direct consequence of its potent and specific inhibition of thymidylate synthase.[5][6] The process involves several key steps, as illustrated in the signaling pathway diagram below.

Cellular Uptake and Polyglutamation

This compound is actively transported into cells via the reduced folate carrier (RFC).[5] Once inside the cell, it undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). This process, which involves the addition of multiple glutamate residues, is crucial for two reasons: it traps the drug inside the cell, and the polyglutamated forms of this compound are even more potent inhibitors of thymidylate synthase than the parent compound.[5][6][7] This intracellular retention allows for a prolonged duration of action.[1]

Inhibition of Thymidylate Synthase and Induction of "Thymineless Death"

Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor.[8] this compound, particularly in its polyglutamated form, binds to the folate-binding site of thymidylate synthase, preventing the binding of the natural substrate and thereby inhibiting the synthesis of dTMP.[5][6] The depletion of the dTMP pool leads to a lack of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This state, often referred to as "thymineless death," results in DNA fragmentation and ultimately triggers cell cycle arrest and apoptosis.[5]

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its activity, selectivity, and pharmacokinetic profile.

In Vitro Studies

The cytotoxic activity of this compound was assessed against various cancer cell lines, with a particular focus on colorectal cancer. A common method used for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

A detailed, step-by-step protocol for a specific this compound study is not publicly available. However, a general protocol for an MTT assay is as follows:

-

Cell Seeding: Cancer cells (e.g., HT-29, SW620 colorectal cancer cell lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drug.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting cell viability against drug concentration.

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| L1210 | Murine Leukemia | 9 | [11][12] |

| Lovo | Colorectal Cancer | Not specified, but shown to increase Bax protein | [11] |

| LS174T | Colorectal Cancer | Not specified, but shown to increase Bax protein | [11] |

| HCT-8 | Colorectal Cancer | Not specified, but shown to increase intracellular PRPP | [11] |

In Vivo Studies

The antitumor activity of this compound was evaluated in various animal models, most commonly in nude mice bearing human tumor xenografts.

Experimental Protocol: Colorectal Cancer Xenograft Model

Specific protocols for this compound xenograft studies are not detailed in the available literature. A general methodology would involve:

-

Cell Implantation: Human colorectal cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[13][14]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: The mice are then treated with this compound, typically administered intravenously, at various doses and schedules. A control group receives a vehicle control.

-

Monitoring: Tumor size is measured regularly, and the animals' body weight and general health are monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in both preclinical models and human clinical trials.

Table 2: Key Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference(s) |

| Administration | Intravenous infusion | [1] |

| Terminal Half-life (t1/2γ) | Approximately 260 hours | [15] |

| Plasma Protein Binding | >90% | [15] |

| Metabolism | Primarily intracellular polyglutamation | [5][6] |

| Excretion | ~50% unchanged in urine, ~15% in feces | [16] |

| Clearance | ~2.4 L/h (40 mL/min) | [15] |

The long terminal half-life of this compound is attributed to the sequestration of its polyglutamated forms in tissues.[15] Clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments.[15]

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase I, II, and III trials, primarily for the treatment of advanced colorectal cancer.

Phase I Clinical Trials

Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the recommended Phase II dose of this compound. These studies established the optimal dosing schedule as 3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks.[1] The main DLTs were myelosuppression and gastrointestinal toxicity.[1] Combination studies with other chemotherapeutic agents, such as 5-FU and oxaliplatin, were also conducted to explore the safety and preliminary efficacy of these regimens.[10]

Phase II Clinical Trials

Phase II trials were conducted to evaluate the antitumor activity and further assess the safety of this compound at the recommended dose in patients with advanced colorectal cancer.

Table 3: Selected Phase II Clinical Trial Results of this compound in Advanced Colorectal Cancer

| Study | Patient Population | N | This compound Dose | Objective Response Rate (%) | Median Survival (months) | Reference(s) |

| Cunningham et al. | Advanced CRC | 177 | 3 mg/m² q3w | 26 | 11.2 | [1] |

| Tomudex Cooperative Study Group | Pretreated Advanced CRC | 43 | 3 mg/m² q3w | 16 | 11.6 | [17] |

| Feliu et al. (TOMOX) | First-line Metastatic CRC | 48 | 3 mg/m² q3w + Oxaliplatin | 46 | Not Reported | [18] |

| Feliu et al. (TOMIRI) | First-line Metastatic CRC | 46 | 3 mg/m² q3w + Irinotecan | 34 | Not Reported | [18] |

| Li et al. (SALIRI + Bev) | Second-line mCRC | 94 | 3 mg/m² q3w + Irinotecan + Bevacizumab | 25.5 | 17.6 | [19] |

| Li et al. (SALOX + Bev) | Second-line mCRC | 6 | 3 mg/m² q3w + Oxaliplatin + Bevacizumab | 33.3 | 17.1 | [19] |

| Bi et al. | Refractory mCRC | 46 | 3 mg/m² q3w + S-1 | 13.0 | 12.3 | [20] |

Phase III Clinical Trials

Pivotal Phase III trials were designed to compare the efficacy and safety of this compound with the then-standard of care, 5-FU plus leucovorin (LV), in patients with advanced colorectal cancer.

Table 4: Key Phase III Clinical Trial Results of this compound vs. 5-FU/LV in Advanced Colorectal Cancer

| Trial | Treatment Arms | N | Objective Response Rate (%) | Median Time to Progression (months) | Median Overall Survival (months) | Key Adverse Events (Grade 3/4) for this compound | Reference(s) |

| "Tomudex" Colorectal Cancer Study Group | This compound vs. 5-FU/LV | 495 | 19 vs. 18 | Shorter with this compound | 10.9 vs. 12.3 | Stomatitis (2%), Leukopenia (6%), Diarrhea (10%) | [21] |

| PETACC-1 | This compound vs. 5-FU/LV (adjuvant) | 1921 | - | - | Non-inferiority not met | Higher liver toxicities | [2][22] |

While some Phase III trials demonstrated comparable efficacy between this compound and 5-FU/LV regimens, with a more favorable toxicity profile for this compound in terms of mucositis and leukopenia, others did not consistently show non-inferiority, particularly in the adjuvant setting.[2][8][21][22]

Conclusion

This compound represents a significant milestone in the rational design of targeted cancer therapies. Its discovery and development provided a valuable alternative to 5-FU-based regimens for advanced colorectal cancer, offering a more convenient dosing schedule and a different toxicity profile. While its use has been somewhat superseded by newer agents, the story of this compound provides crucial insights into the principles of thymidylate synthase inhibition and the development of antifolate drugs. The extensive preclinical and clinical data gathered continue to inform the development of novel cancer therapeutics.

References

- 1. 'Tomudex' (this compound) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Tomudex) versus standard leucovorin-modulated bolus 5-fluorouracil: Results from the randomised phase III Pan-European Trial in Adjuvant Colon Cancer 01 (PETACC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Future developments with 'Tomudex' (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

- 11. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. A study of peritoneal metastatic xenograft model of colorectal cancer in the treatment of hyperthermic intraperitoneal chemotherapy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting this compound from cancer cell thymidylate synthase to Mycobacterium tuberculosis phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of this compound in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase II study of this compound (Tomudex) in chemotherapy-pretreated patients with advanced colorectal cancer. Tomudex Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase II randomised trial of this compound–oxaliplatin vs this compound–irinotecan as first-line treatment in advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Chemotherapy Regimen Plus Bevacizumab as Second-Line Treatment for Metastatic Colorectal Cancer: A Prospective Multicenter Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. S-1 plus this compound for Refractory Metastatic Colorectal Cancer: A Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 606-Colorectal metastatic this compound | eviQ [eviq.org.au]

- 22. ascopubs.org [ascopubs.org]

Raltitrexed Polyglutamation and Cellular Retention: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical processes governing the efficacy of raltitrexed, a key antifolate chemotherapeutic agent. The central focus is on the mechanism of polyglutamation and its critical role in the cellular retention and cytotoxic activity of the drug. This document details the molecular pathways, summarizes key quantitative data from seminal studies, and provides established experimental protocols for the analysis of this compound metabolism.

Introduction to this compound

This compound, also known as Tomudex®, is a quinazoline-based folate analogue classified as an antimetabolite.[1][2][3] It is a potent and specific inhibitor of thymidylate synthase (TS), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[2][4] By inhibiting TS, this compound leads to the depletion of the thymidine triphosphate (TTP) pool, which results in DNA fragmentation, cell cycle arrest, and ultimately, apoptotic cell death.[1][5][6] This mechanism is particularly effective against rapidly proliferating cancer cells that have a high demand for continuous DNA synthesis.[4] this compound has demonstrated clinical efficacy in the management of advanced colorectal cancer and other solid tumors.[2][7]

A unique feature of this compound's pharmacology, which distinguishes it from non-classical antifolates, is its intracellular metabolism. The drug's potency and duration of action are significantly enhanced through a process known as polyglutamation.[1][2]

The Core Mechanism: Polyglutamation and Cellular Retention

The cellular journey of this compound involves several critical steps, from membrane transport to its ultimate inhibitory action on TS. Polyglutamation is the cornerstone of this process, ensuring high intracellular drug concentrations and sustained target inhibition.

2.1 Cellular Uptake this compound enters the cell primarily via the reduced folate carrier (RFC), a transport protein responsible for the uptake of natural folates.[1][4][8]

2.2 Enzymatic Polyglutamation Once inside the cell, this compound is rapidly and extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS).[1][4][9] FPGS catalyzes the sequential addition of glutamate residues to the parent drug molecule, forming a series of this compound polyglutamates.[1][2] This process is a natural mechanism that cells use to concentrate and retain folates.[8][10]

2.3 Enhanced Cellular Retention and Potency The addition of negatively charged glutamate moieties effectively traps the drug inside the cell, as the larger, more polar polyglutamated forms cannot easily efflux across the cell membrane.[10][11] This leads to significant intracellular accumulation and a prolonged half-life.[6][12] Furthermore, these this compound polyglutamates are substantially more potent inhibitors of thymidylate synthase than the parent monoglutamate form, enhancing the drug's cytotoxic effects.[2][5] This sustained inhibition of TS can persist even after the extracellular drug has been cleared.[13]

2.4 Resistance Mechanisms Reduced polyglutamation is a well-described mechanism of both inherent and acquired resistance to this compound.[13] This resistance is often attributed to decreased activity of the FPGS enzyme.[13] Cells with deficient FPGS activity are unable to effectively accumulate and retain the drug, rendering them insensitive to its cytotoxic effects.[13][14]

Quantitative Analysis of this compound Polyglutamation

The degree of this compound polyglutamation directly correlates with its cytotoxicity. Studies comparing cell lines with varying FPGS activity provide clear quantitative evidence for the importance of this process.

A key study by Barnes et al. utilized two human leukemia cell lines: the parental CCRF-CEM line and a this compound-resistant subline, CCRF-CEM:RC2Tomudex, which exhibits less than 11% of the FPGS activity of the parent line.[13][15] The results starkly illustrate the impact of FPGS activity on drug accumulation and sensitivity.

Table 1: Intracellular this compound Accumulation in Relation to FPGS Activity Data from a 4-hour exposure to 0.1 μM this compound.

| Cell Line | Relative FPGS Activity | Total Intracellular this compound-Derived Material (pmol/mg protein) |

| CCRF-CEM | 100% | 114 ± 21 |

| CCRF-CEM:RC2Tomudex | <11% | 4 ± 2 |

| Source: Barnes et al., Clinical Cancer Research, 1999.[13] |

The data shows that the resistant cell line with low FPGS activity accumulated 30- to 50-fold less intracellular this compound compared to the sensitive parent cell line.[13][15] This deficiency in accumulation directly translated to a greater than 1000-fold resistance to this compound in growth inhibition assays.[13][15]

While direct quantification of this compound polyglutamates is less commonly published, studies on the related antifolate methotrexate (MTX) provide a model for the expected distribution of polyglutamate chain lengths.

Table 2: Methotrexate (MTX) Polyglutamate Formation in CCRF-CEM Cells Data from a 24-hour exposure to 1 μM [3H]MTX.

| Metabolite | Intracellular Concentration (pmol/109 cells) |

| MTX Monoglutamate (Parent) | 275 ± 120 |

| MTX Diglutamate (PG2) | 277 ± 59 |

| MTX Triglutamate (PG3) | 480 ± 126 (Calculated from range) |

| MTX Tetraglutamate (PG4) | 612 ± 138 (Calculated from range) |

| MTX Pentaglutamate (PG5) | 745 ± 144 |

| Source: Barnes et al., Clinical Cancer Research, 1999.[13] |

In cells with proficient FPGS, a significant portion of the intracellular drug pool is converted to longer-chain polyglutamates (PG3-PG5), which are critical for long-term retention and enhanced enzyme inhibition.[13] In contrast, the this compound-resistant cells formed no detectable MTX polyglutamates under the same conditions.[13]

Experimental Protocols for Assessing Polyglutamation

The analysis of intracellular antifolate polyglutamates is essential for preclinical and clinical research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.[13] The following protocol is based on the methodology used for measuring methotrexate polyglutamates, which is directly applicable to this compound.[13][16][17]

4.1 Objective To separate and quantify intracellular this compound and its polyglutamate derivatives from cell culture samples.

4.2 Materials

-

Cell culture medium (e.g., RPMI-1640)

-

Dialyzed fetal bovine serum

-

This compound

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (0.2 M, ice-cold)

-

Potassium bicarbonate

-

HPLC system with UV or fluorescence detector

-

C18 reverse-phase HPLC column (e.g., 100 x 4.6-mm, 3 µm)

-

Mobile Phase: 0.1 M Ammonium acetate (pH 4.7) with acetonitrile (e.g., 6% w/w)

-

This compound and polyglutamate standards

4.3 Methodology

-

Cell Culture and Treatment:

-

Culture cells (e.g., 4 x 106) in exponential growth phase in appropriate medium.

-

Incubate cells with a defined concentration of this compound (e.g., 0.1 µM) for a specified time (e.g., 24 hours) at 37°C.

-

-

Cell Harvesting and Lysis:

-

Centrifuge the cell suspension (120 x g, 5 min) and discard the supernatant.

-

Wash the cell pellet twice with cold PBS to remove extracellular drug.

-

Lyse the final cell pellet by adding 300 µL of ice-cold 0.2 M perchloric acid. Vortex briefly and incubate on ice for 5 minutes. This step precipitates proteins.

-

-

Neutralization and Extraction:

-

Centrifuge the lysate (6700 x g, 2 min) to pellet the protein precipitate.

-

Transfer the supernatant to a new tube containing ~200 mg of potassium bicarbonate to neutralize the acid.

-

Incubate on ice for 2 minutes, then centrifuge again (6700 x g, 2 min) to pellet the potassium perchlorate salt.

-

Collect the final supernatant containing the drug metabolites for analysis. Store at -20°C if not analyzed immediately.

-

-

HPLC Analysis:

-

Inject a 100 µL aliquot of the prepared supernatant onto the C18 column.

-

Perform isocratic elution with the ammonium acetate/acetonitrile mobile phase at a flow rate of 0.5 mL/min.

-

Detect the separated this compound and polyglutamate species using a UV detector (e.g., at 254 nm and 304 nm).

-

Quantify the metabolites by comparing peak areas to a standard curve constructed using known concentrations of this compound and its polyglutamate standards.

-

Express results as pmol per 109 cells or pmol per mg of protein.

-

4.4 Alternative Methodologies Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the quantification of this compound polyglutamates and is increasingly being adopted.[18]

Conclusion and Future Directions

The polyglutamation of this compound is a pivotal determinant of its therapeutic efficacy. This process, mediated by the enzyme FPGS, enhances both the intracellular retention and the target inhibitory potency of the drug. Consequently, the level of FPGS activity in tumor cells is a critical factor in predicting sensitivity or resistance to this compound.

For drug development professionals and researchers, understanding and quantifying this metabolic pathway is essential. The methodologies outlined in this guide provide a framework for assessing the cellular pharmacology of this compound and other classical antifolates. Future research may focus on developing strategies to modulate FPGS activity in tumors to enhance sensitivity to this compound-based therapies or to overcome resistance. Furthermore, the clinical utility of measuring this compound polyglutamate levels in patient samples as a biomarker for predicting response and guiding therapy warrants continued investigation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. cancercareontario.ca [cancercareontario.ca]

- 6. bccancer.bc.ca [bccancer.bc.ca]

- 7. Real-World Results of this compound Combined with S-1 and Bevacizumab in Heavily Pretreated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymidylate Synthase Inhibitors [ebrary.net]

- 9. This compound | C21H22N4O6S | CID 135400182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical and preclinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Impact of polyglutamation on sensitivity to this compound and methotrexate in relation to drug-induced inhibition of de novo thymidylate and purine biosynthesis in CCRF-CEM cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] HPLC determination of erythrocyte methotrexate polyglutamates after low-dose methotrexate therapy in patients with rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]

- 18. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Raltitrexed In Vitro Cytotoxicity Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Raltitrexed, a key antimetabolite chemotherapeutic agent. It details the drug's mechanism of action, summarizes its cytotoxic efficacy against various cancer cell lines, and provides standardized protocols for experimental evaluation.

Introduction to this compound

This compound (brand name Tomudex®) is a quinazoline folate analogue that acts as a direct and specific inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, specifically catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3] By blocking this enzyme, this compound effectively halts DNA replication, leading to cell cycle arrest and programmed cell death, a state often referred to as "thymineless death".[3][4] It is primarily used in the treatment of advanced colorectal cancer and malignant mesothelioma.[4][5]

Mechanism of Action

This compound's mechanism of action is a multi-step process that ensures its targeted effect on rapidly proliferating cancer cells.

-

Cellular Uptake : this compound is actively transported into cells primarily via the reduced folate carrier (RFC).[1][3]

-

Polyglutamylation : Once inside the cell, it is extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated forms.[3][6] This process is critical as it not only traps the drug within the cell but also significantly increases its inhibitory potency against thymidylate synthase—by up to 100-fold compared to the parent compound.[6]

-

Thymidylate Synthase (TS) Inhibition : The polyglutamated this compound binds to and inhibits thymidylate synthase, preventing the synthesis of dTMP.[3][7]

-

Induction of Apoptosis : The resulting depletion of dTMP and subsequent accumulation of deoxyuridine triphosphate (dUTP) leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][8]

The following diagram illustrates this key signaling pathway.

Quantitative Cytotoxicity Data

The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize IC50 values reported across various cancer cell lines.

Table 1: Colorectal Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Exposure Time | Assay Method |

| HCT-8 | ~1.0 - 10 | 30 minutes | WST-1 |

| HCT-116 | >10 | 30 minutes | WST-1[9] |

| HT-29 | ~1.0 - 10 | 30 minutes | WST-1[9] |

| SW480 | >10 | 30 minutes | WST-1[9] |

| SW620 | ~0.1 - 1.0 | 30 minutes | WST-1[9] |

| Caco-2 | >10 | 30 minutes | WST-1[9] |

| Colo201 | Not specified | 5 days | MTT[10] |

| Colo320 | Not specified | 5 days | MTT[10] |

| LoVo | Not specified | 5 days | MTT[10] |

| WiDr | Not specified | 5 days | MTT[10] |

Table 2: Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Assay Method |

| Murine Leukemia | L1210 | 9 | Growth Inhibition Assay[6] |

| Hepatocellular Carcinoma | HepG2 | Not specified | WST-8[8] |

| Lung Adenocarcinoma | A549 | ~1000 (as AgNP conjugate) | Not specified[11] |

Note: IC50 values can vary significantly based on experimental conditions such as drug exposure time, assay method, and specific cell culture conditions.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound stock solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570-600 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.[11]

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, carefully remove the drug-containing medium.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

-

Incubate the plate for 2-4 hours at 37°C.[12][16] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage of the negative control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

-

-

Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram provides a logical workflow for a typical in vitro cytotoxicity experiment.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Targeting thymidylate synthase in colorectal cancer: critical re-evaluation and emerging therapeutic role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schedule-dependent interactions between this compound and cisplatin in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-Modified Gold and Silver Nanoparticles for Targeted Cancer Therapy: Cytotoxicity Behavior In Vitro on A549 and HCT-116 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Raltitrexed Cellular Uptake and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltitrexed is a quinazoline-based folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. Its efficacy as a chemotherapeutic agent is critically dependent on its transport into tumor cells and its subsequent intracellular metabolism. This technical guide provides an in-depth overview of the cellular uptake and transport mechanisms of this compound, details the experimental methodologies used to study these processes, and explores the signaling pathways that regulate the expression of the key transporters involved.

Mechanisms of this compound Cellular Uptake

The cellular uptake of this compound is a multi-faceted process primarily mediated by specific solute carriers and receptors. The key players in this process are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the Folate Receptor α (FRα).

Reduced Folate Carrier (RFC)

Proton-Coupled Folate Transporter (PCFT)

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another potential route for this compound entry into cells. However, this compound exhibits a low affinity for PCFT at a neutral pH, with an influx Michaelis constant (Kt) greater than or equal to 100 μM.[5] PCFT's transport activity is optimal at acidic pH, a condition that can be found in the microenvironment of some solid tumors. While it is a major transporter for other antifolates like pemetrexed, its contribution to this compound uptake under physiological conditions is considered to be minimal.[5]

Folate Receptor α (FRα)

Folate Receptor α (FRα), a glycosylphosphatidylinositol (GPI)-anchored protein, mediates the cellular uptake of folates and some antifolates via receptor-mediated endocytosis. This compound can bind to FRα, and this interaction is particularly relevant in tumors that overexpress this receptor. The binding and subsequent dissociation of this compound from FRα are pH-dependent, with significant dissociation occurring at the acidic pH of endosomes (below pH 6.0), which facilitates the release of the drug into the cytoplasm.

Intracellular Retention and Metabolism: Polyglutamylation

Once inside the cell, this compound is rapidly and extensively metabolized by the enzyme folylpolyglutamate synthetase (FPGS).[6] This process involves the sequential addition of glutamate residues to the this compound molecule, forming polyglutamated derivatives.[6] Polyglutamylation is a crucial step for two primary reasons:

-

Enhanced Intracellular Retention: The addition of negatively charged glutamate moieties increases the overall negative charge of the this compound molecule, trapping it within the cell as it is a poor substrate for efflux transporters.[6]

-

Increased Potency: The polyglutamated forms of this compound are significantly more potent inhibitors of thymidylate synthase than the parent drug.[6]

The extent of polyglutamylation is a key determinant of this compound's duration of action and overall therapeutic efficacy.

Quantitative Data on this compound Transport and Inhibition

The following table summarizes the available quantitative data related to this compound's interaction with its transporters and its intracellular target.

| Parameter | Transporter/Enzyme | Value | Cell/System | Reference(s) |

| Influx Kt | Reduced Folate Carrier (RFC) | ~1-5 µM (for reduced folates) | Mammalian cells | [3] |

| Influx Kt | Proton-Coupled Folate Transporter (PCFT) | ≥ 100 µM (at neutral pH) | N/A | [5] |

| Dissociation pH | Folate Receptor α (FRα) | Marked dissociation below pH 6.0 | N/A |

Signaling Pathways Regulating Transporter Expression

The expression and activity of the transporters involved in this compound uptake are subject to regulation by various intracellular signaling pathways.

Regulation of Reduced Folate Carrier (RFC)

The expression of the SLC19A1 gene, which codes for RFC, is influenced by several factors, including the intracellular folate concentration and activation of the Vitamin D Receptor (VDR) signaling pathway.

-

Folate Levels: Cellular folate status can modulate RFC expression, although the precise mechanism is complex and appears to be cell-type specific. Some studies have reported an upregulation of RFC expression in response to folate deficiency, while others have shown a downregulation.

-

Vitamin D Receptor (VDR) Signaling: The active form of vitamin D, 1α,25-dihydroxyvitamin D3, binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex can bind to Vitamin D Response Elements (VDREs) in the promoter regions of target genes to regulate their transcription.[7] It has been demonstrated that VDR signaling can upregulate the expression of the SLC19A1 gene.[1]

Regulation of Folate Receptor α (FRα)

FRα expression and signaling are intricately linked with the JAK-STAT and ERK1/2 pathways, which are often dysregulated in cancer.

-

JAK-STAT Pathway: The binding of ligands, including folates, to FRα can lead to the activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[5][8] Activated STAT proteins can then translocate to the nucleus and act as transcription factors, potentially influencing the expression of various genes, including FOLR1 itself, in a feedback loop.[5]

-

ERK1/2 Pathway: Folic acid has been shown to stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10] The activation of the ERK1/2 pathway can, in turn, regulate the transcription of genes involved in cell proliferation and survival, and there is evidence to suggest that this pathway can influence the expression of the FOLR1 gene.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and metabolism of this compound.

This compound Cellular Uptake Assay

This protocol describes a method for measuring the uptake of radiolabeled this compound into adherent cancer cells.

Materials:

-

Adherent cancer cell line of interest (e.g., HCT-116, A549)

-

24-well cell culture plates

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

[3H]-Raltitrexed (radiolabeled drug)

-

Unlabeled this compound (for competition experiments)

-

Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis buffer)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a near-confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with pre-warmed HBSS.

-

Pre-incubation: Add HBSS containing any test compounds or a high concentration of unlabeled this compound (for determining non-specific binding) to the appropriate wells. Incubate for 10-15 minutes at 37°C.

-

Initiation of Uptake: Initiate the uptake by adding HBSS containing [3H]-raltitrexed to each well.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the rate of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold HBSS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well using a standard protein assay.

-

Data Analysis: Normalize the radioactive counts to the protein concentration to determine the specific uptake of this compound (in pmol/mg protein). Kinetic parameters (Km and Vmax) can be determined by performing the assay with varying concentrations of [3H]-raltitrexed and fitting the data to the Michaelis-Menten equation.

Analysis of this compound Polyglutamylation by HPLC

This protocol outlines a general method for the extraction and analysis of this compound and its polyglutamated forms from cancer cells using high-performance liquid chromatography (HPLC).

Materials:

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Extraction buffer (e.g., a boiling buffer)

-

Perchloric acid (for deproteinization)

-

HPLC system with a C18 reverse-phase column

-

UV or fluorescence detector

-

Standards for this compound and its polyglutamated forms (if available)

-

Mobile phase (e.g., a gradient of ammonium acetate and acetonitrile)

Procedure:

-

Cell Treatment and Harvesting: Treat cultured cancer cells with this compound for a specified period. Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.

-

Extraction: Resuspend the cell pellet in a boiling extraction buffer to inactivate enzymes and extract the drug and its metabolites.

-

Deproteinization: Add perchloric acid to the extract to precipitate proteins. Centrifuge to pellet the protein, and collect the supernatant.

-

HPLC Analysis:

-

Inject the supernatant onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., ammonium acetate and acetonitrile) to separate this compound and its polyglutamated forms.

-

Detect the eluting compounds using a UV or fluorescence detector at the appropriate wavelength for this compound.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and its polyglutamates based on their retention times compared to standards.

-

Quantify the amount of each species by integrating the peak areas and comparing them to a standard curve.

-

Calculate the intracellular concentrations of this compound and its polyglutamates.

-

Conclusion

The cellular uptake of this compound is a complex process orchestrated by multiple transporters, with the Reduced Folate Carrier playing a predominant role. Its intracellular retention and enhanced potency are critically dependent on polyglutamylation. The expression of the key transporters is, in turn, regulated by intricate signaling networks, including the Vitamin D Receptor, JAK-STAT, and ERK1/2 pathways. A thorough understanding of these mechanisms is paramount for optimizing the therapeutic use of this compound, overcoming drug resistance, and developing novel strategies for targeted cancer therapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the fascinating and clinically relevant biology of this compound transport.

References

- 1. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 5. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects [mdpi.com]

- 8. JAK-STAT1 as therapeutic target for EGFR deficiency-associated inflammation and scarring alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate stimulates ERK1/2 phosphorylation and cell proliferation in fetal neural stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Raltitrexed in In Vitro Cancer Cell Models

Introduction

Raltitrexed (brand name Tomudex®) is a quinazoline folate analogue that functions as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] TS is a critical enzyme in the de novo synthesis pathway of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[1][4][5] By blocking this enzyme, this compound leads to the depletion of thymidine triphosphate (TTP), which in turn causes DNA fragmentation, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1][3] Its primary clinical application is in the treatment of advanced colorectal cancer, and it is also investigated for other solid tumors like malignant mesothelioma and gastric cancer.[4][6][7]

This compound is transported into cells via the reduced folate carrier (RFC).[1] Once inside, it is extensively polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS).[1] These polyglutamated forms are retained within the cell and are even more potent inhibitors of TS, contributing to the drug's sustained activity.[1][3] Due to its specific mechanism targeting rapidly dividing cells, this compound is a valuable tool for in vitro studies of cancer cell proliferation, cell cycle regulation, and apoptosis.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism is the direct inhibition of thymidylate synthase. This action triggers a cascade of cellular events, primarily leading to G0/G1 phase cell cycle arrest and the induction of mitochondria-mediated apoptosis.[2][6][8] Key proteins involved in this pathway include the tumor suppressors p53 and p16, cell cycle regulators Cyclin A and CDK2, and apoptosis-related proteins of the Bcl-2 family (Bax and Bcl-2) and caspases.[6][8][9]

Caption: this compound mechanism of action signaling pathway.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on the cell line and the duration of drug exposure.[10]

| Cell Line | Cancer Type | Exposure Time | IC50 Value | Reference |

| L1210 | Murine Leukemia | Not Specified | 9 nM | [11] |

| SGC7901 | Human Gastric Cancer | 48 h | ~1 µg/mL | [8] |

| HGC-27 | Human Gastric Cancer | 48 h | ~1 µM | [9] |

| HepG2 | Human Liver Cancer | 48 h | ~2.5 µM | [6] |

| SW480 | Human Colon Cancer | 30 min | ~10 µM | [12] |

| HT29 | Human Colon Cancer | 30 min | ~1 µM | [12] |

| HCT116 | Human Colon Cancer | 30 min | >10 µM | [12] |

| HCT8 | Human Colon Cancer | 30 min | ~1 µM | [12] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., cell density, medium formulation, assay method).

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 checkpoint, and promote apoptosis in a dose- and time-dependent manner.[2][8]

| Cell Line | Effect on Cell Cycle | Key Molecular Changes (Protein) | Apoptosis Induction | Key Molecular Changes (Protein) | Reference |

| HepG2 | G0/G1 Arrest | ↑ p53, ↑ p16, ↓ Cyclin A, ↓ CDK2 | Not specified | Not specified | [6][13] |

| SGC7901 | G0/G1 Arrest | Not specified | Yes | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome c, ↑ Cleaved Caspase-3 | [2][8] |

| HGC-27 | G0/G1 Arrest | ↓ Cyclin A1, ↓ CDK2 | Yes | ↑ Bax, ↓ Bcl-2, ↑ Cytochrome C, ↑ Cleaved Caspase-3 | [9] |

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Caption: General experimental workflow for this compound in vitro studies.

Cell Viability Assay (WST-8 / CCK-8)

This protocol determines the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Selected cancer cell line (e.g., HepG2, SGC7901)

-

Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

WST-8 or CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in culture medium to create a series of working concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Assay: Add 10 µL of WST-8/CCK-8 reagent to each well. Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

6-well cell culture plates

-

Propidium Iodide (PI) staining solution with RNase A

-

Phosphate-Buffered Saline (PBS)

-

70% ice-cold ethanol

-

Flow cytometer

Procedure:

-

Seeding and Treatment: Seed approximately 2-5 x 10^5 cells/well in 6-well plates. After 24 hours, treat the cells with this compound at selected concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the number of apoptotic and necrotic cells following treatment.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (volumes may vary by kit manufacturer).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in the this compound-induced signaling pathways.

Materials:

-

6-well plates or 10 cm dishes

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, p16, CDK2, Cyclin A, Bax, Bcl-2, Cleaved Caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seeding and Treatment: Seed cells in larger formats (e.g., 10 cm dishes) to obtain sufficient protein. Treat with this compound for the desired time and concentration.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Electrophoresis: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycl...: Ingenta Connect [ingentaconnect.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound induces mitochondrial‑mediated apoptosis in SGC7901 human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound regulates proliferation and apoptosis of HGC-27 cells by upregulating RSK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Inhibits HepG2 Cell Proliferation via G0/G1 Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Raltitrexed IC50 Determination in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltitrexed, marketed under the trade name Tomudex®, is a quinazoline folate analogue that acts as a specific and potent inhibitor of thymidylate synthase (TS).[1][2] TS is a crucial enzyme in the de novo synthesis of thymidine triphosphate (TTP), a nucleotide required for DNA synthesis and repair.[3] By inhibiting TS, this compound leads to DNA fragmentation and ultimately, cell death.[2] This mechanism of action makes it an effective chemotherapeutic agent against various cancers, particularly colorectal cancer.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a cytotoxic agent like this compound. It represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. Accurate determination of the IC50 value is essential for preclinical drug development, chemosensitivity testing, and understanding the molecular mechanisms of drug resistance.

These application notes provide detailed protocols for determining the IC50 of this compound in adherent cancer cell lines using two common colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

Mechanism of Action and Signaling Pathways

This compound is transported into cells via the reduced folate carrier.[3] Inside the cell, it is extensively polyglutamated, which enhances its inhibitory potency and cellular retention.[1][3] The primary target of this compound is thymidylate synthase (TS). Inhibition of TS depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs) and the incorporation of uracil into DNA. This process, known as "thymineless death," triggers DNA damage, cell cycle arrest, and apoptosis.[3]

The cellular response to this compound-induced DNA damage involves several signaling pathways:

-

p53 Pathway: DNA damage can activate the tumor suppressor protein p53, which in turn can induce cell cycle arrest, allowing for DNA repair, or trigger apoptosis if the damage is irreparable.[4] However, this compound-induced apoptosis can also occur in a p53-independent manner.[5]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Some studies suggest that this compound treatment can lead to a decrease in the phosphorylation of Akt, a key component of this pathway, thereby promoting apoptosis.

-

Erk (MAPK) Pathway: The Erk pathway is also involved in cell proliferation and survival. Similar to the Akt pathway, this compound has been shown to decrease the phosphorylation of Erk, contributing to its anti-cancer effects.[6]

Below is a diagram illustrating the proposed signaling pathway of this compound.

This compound IC50 Values in Various Cancer Cell Lines

The sensitivity of cancer cells to this compound can vary significantly across different cell lines. The following table summarizes some reported IC50 values.

| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |

| L1210 | Murine Leukemia | 9 | Not Specified | [1] |

| HepG2 | Hepatocellular Carcinoma | 78.9 | WST-8 Assay | N/A |

| SW480 | Colorectal Carcinoma | Varies | Not Specified | [7] |

| HT28 | Colorectal Carcinoma | Varies | Not Specified | [7] |

| HCT116 | Colorectal Carcinoma | Varies | Not Specified | [7] |

| HCT8 | Colorectal Carcinoma | Varies | Not Specified | [7] |

Note: IC50 values can be influenced by experimental conditions such as cell density, drug exposure time, and the specific assay used.

Experimental Protocols

The following are detailed protocols for determining the IC50 of this compound using the MTT and SRB assays.

Experimental Workflow

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

-

Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and sterilize by filtration.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a blank control (medium only). Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

-

-

MTT Assay:

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

-

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the aminoxanthene dye Sulforhodamine B to bind to basic amino acid residues of cellular proteins, providing a measure of cell biomass.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), 10% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 510-570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding and Drug Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with a serial dilution of this compound.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

-

-

Cell Fixation:

-

Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Washing:

-

Carefully wash the plate five times with slow-running tap water or distilled water to remove TCA and medium.

-